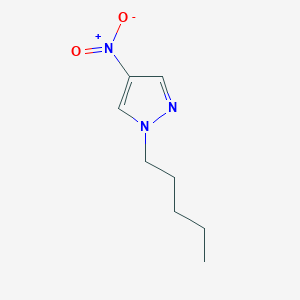

![molecular formula C11H18ClNO B6361940 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride CAS No. 855350-91-3](/img/structure/B6361940.png)

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

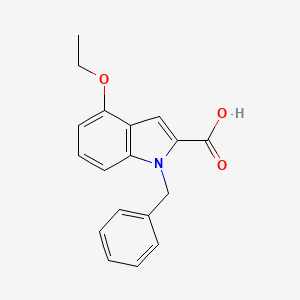

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride, also known as BAMphenol, is a chemical compound that belongs to the class of phenols. It has a molecular formula of C11H18ClNO and a molecular weight of 215.71972 .

Chemical Reactions Analysis

Phenols, the class of compounds to which 2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride belongs, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Aplicaciones Científicas De Investigación

Unexpected Carbon Migration in Organic Synthesis

A study by Das et al. (2017) observed an unexpected migration of a ninhydrin carbon bearing a phenolic subunit when phenolic adducts of ninhydrin reacted with 2-aminophenol. This migration led to the formation of 2-(1,3-dioxoisoindolin-2-yl)phenyl benzoates, as confirmed by NMR spectroscopy and X-ray crystallographic analysis, highlighting a novel reaction pathway in organic synthesis (Das et al., 2017).

Catalytic Applications in Ethylene Oligomerization

Ngcobo and Ojwach (2017) reported on the synthesis of chelated NˆO (imino/amino)phenol nickel(II) complexes and their application in catalyzing ethylene oligomerization. The study showcases the potential of using such complexes as catalysts to produce significant yields of butenes and hexenes, demonstrating the utility of 2-{[(Butan-2-yl)amino]methyl}phenol derivatives in industrial chemical processes (Ngcobo & Ojwach, 2017).

Antimicrobial Activity of Derivatives

Research by Mickevičienė et al. (2015) explored the synthesis of N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, derived from 3-[(2-Hydroxyphenyl)amino]butanoic acids. These compounds exhibited significant antimicrobial activity against various pathogens, indicating the potential of 2-{[(Butan-2-yl)amino]methyl}phenol derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).

Corrosion Inhibition in Acidic Environments

Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan, including methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate, for their potential in inhibiting corrosion of stainless steel in acidic environments. Their findings suggest that derivatives of 2-{[(Butan-2-yl)amino]methyl}phenol could serve as effective corrosion inhibitors, offering protection to metal surfaces in industrial applications (Vikneshvaran & Velmathi, 2017).

Propiedades

IUPAC Name |

2-[(butan-2-ylamino)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-9(2)12-8-10-6-4-5-7-11(10)13;/h4-7,9,12-13H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWLVNPKPABRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Butan-2-yl)amino]methyl}phenol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

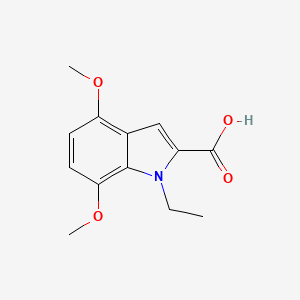

![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)

amine](/img/structure/B6361865.png)

![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)

amine hydrochloride](/img/structure/B6361871.png)

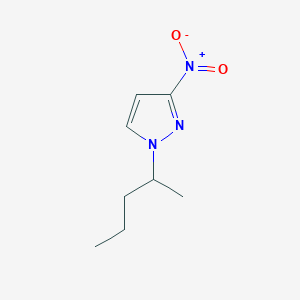

![3-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361945.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6361950.png)

![4-[(Butylamino)methyl]-N,N-diethylaniline dihydrochloride](/img/structure/B6361964.png)